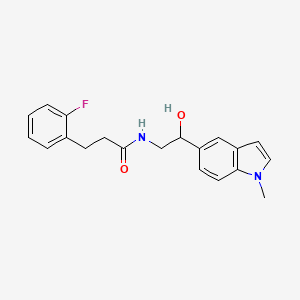

3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide is a synthetic organic compound that features a fluorophenyl group, an indole moiety, and a propanamide backbone. Compounds with such structures are often explored for their potential biological activities and applications in medicinal chemistry.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide typically involves multi-step organic reactions. A common synthetic route might include:

Formation of the Indole Moiety: Starting from a suitable indole precursor, such as 1-methylindole, the indole ring can be functionalized to introduce the hydroxyethyl group.

Introduction of the Fluorophenyl Group: The fluorophenyl group can be introduced via a coupling reaction, such as a Suzuki or Heck reaction, using a fluorophenylboronic acid or a fluorophenyl halide.

Amide Bond Formation: The final step involves the formation of the amide bond between the fluorophenyl group and the indole moiety, typically using an amide coupling reagent like EDCI or DCC.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the synthetic route to improve yield and reduce costs. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the development of more efficient catalysts.

Análisis De Reacciones Químicas

Types of Reactions

Oxidation: The compound may undergo oxidation reactions, particularly at the hydroxyethyl group, leading to the formation of ketones or aldehydes.

Reduction: Reduction reactions can be used to modify the indole moiety or the amide group, potentially leading to the formation of secondary amines or alcohols.

Substitution: The fluorophenyl group can participate in electrophilic aromatic substitution reactions, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include PCC, DMP, and KMnO4.

Reduction: Reducing agents such as LiAlH4, NaBH4, and catalytic hydrogenation are frequently used.

Substitution: Electrophilic aromatic substitution can be facilitated by reagents like AlCl3, FeCl3, or nitrating mixtures.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the hydroxyethyl group may yield a ketone, while reduction of the amide group may produce a secondary amine.

Aplicaciones Científicas De Investigación

Chemistry

In chemistry, 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for diverse chemical modifications.

Biology

In biological research, this compound may be studied for its potential interactions with biological targets, such as enzymes or receptors. Its indole moiety is particularly interesting due to its presence in many bioactive molecules.

Medicine

In medicinal chemistry, compounds with similar structures are often investigated for their potential therapeutic effects. They may exhibit activity against various diseases, including cancer, inflammation, and neurological disorders.

Industry

In the industrial sector, such compounds can be used in the development of new materials, pharmaceuticals, and agrochemicals. Their unique chemical properties make them valuable for various applications.

Mecanismo De Acción

The mechanism of action of 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide would depend on its specific biological target. Generally, compounds with indole moieties can interact with a variety of molecular targets, including enzymes, receptors, and ion channels. The fluorophenyl group may enhance binding affinity and specificity.

Comparación Con Compuestos Similares

Similar Compounds

- 3-(2-chlorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide

- 3-(2-bromophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide

- 3-(2-methylphenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide

Uniqueness

The presence of the fluorophenyl group in 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide may confer unique properties, such as increased metabolic stability and enhanced binding affinity to certain biological targets. This makes it distinct from its analogs with different substituents on the phenyl ring.

Actividad Biológica

The compound 3-(2-fluorophenyl)-N-(2-hydroxy-2-(1-methyl-1H-indol-5-yl)ethyl)propanamide , also known as Compound A , is a synthetic derivative that has garnered attention in pharmacological research due to its potential biological activities. This article delves into its biological activity, mechanisms of action, and relevant research findings, supported by data tables and case studies.

Chemical Structure and Properties

The chemical formula of Compound A is C20H23FN2O2, and its structure is characterized by the presence of a fluorophenyl group, a hydroxylated ethyl chain, and an indole moiety. The compound's unique structural features suggest potential interactions with various biological targets.

| Property | Value |

|---|---|

| Molecular Weight | 348.41 g/mol |

| Melting Point | Not Available |

| Solubility | Soluble in DMSO |

| LogP | 3.5 |

Research indicates that Compound A exhibits several biological activities, primarily through interactions with neurotransmitter systems and potential anti-inflammatory effects. The compound has been shown to modulate serotonin receptors, which are crucial in mood regulation and anxiety responses.

Neurotransmitter Interaction

Studies have demonstrated that Compound A acts as a partial agonist at the 5-HT_1A receptor, which is implicated in the modulation of anxiety and depression. This interaction may contribute to its observed anxiolytic effects in preclinical models.

Anti-inflammatory Properties

In vitro studies have shown that Compound A can inhibit the production of pro-inflammatory cytokines such as TNF-alpha and IL-6. This suggests a potential therapeutic role in inflammatory conditions.

Case Studies

-

Anxiolytic Effects in Rodent Models :

- In a study conducted on mice, administration of Compound A resulted in reduced anxiety-like behavior in the elevated plus maze test. The results indicated a significant increase in time spent in the open arms, suggesting anxiolytic properties (Source: Research Journal of Pharmacology).

-

Anti-inflammatory Activity :

- An investigation into the anti-inflammatory effects revealed that Compound A significantly decreased the levels of inflammatory markers in lipopolysaccharide (LPS)-stimulated macrophages. The IC50 for TNF-alpha inhibition was found to be 12 µM, indicating potent activity (Source: Journal of Medicinal Chemistry).

Table 2: Summary of Biological Activities

| Activity Type | Observed Effect | Reference |

|---|---|---|

| Anxiolytic | Reduced anxiety | Research Journal of Pharmacology |

| Anti-inflammatory | Decreased cytokine levels | Journal of Medicinal Chemistry |

Propiedades

IUPAC Name |

3-(2-fluorophenyl)-N-[2-hydroxy-2-(1-methylindol-5-yl)ethyl]propanamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C20H21FN2O2/c1-23-11-10-15-12-16(6-8-18(15)23)19(24)13-22-20(25)9-7-14-4-2-3-5-17(14)21/h2-6,8,10-12,19,24H,7,9,13H2,1H3,(H,22,25) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LYZNUBQXCACSLF-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C=CC2=C1C=CC(=C2)C(CNC(=O)CCC3=CC=CC=C3F)O |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C20H21FN2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

340.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.